N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea
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Overview
Description
N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is a synthetic organic compound characterized by its unique structure, which includes a long dodecyl chain and a pyrimidinyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea typically involves the reaction of dodecylamine with a pyrimidinyl isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Synthesis of the pyrimidinyl isocyanate derivative.
Step 2: Reaction of the pyrimidinyl isocyanate with dodecylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amines or alcohols.
Scientific Research Applications
N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A compound with a similar dodecyl chain but different functional groups.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another compound with a similar structure but different chemical properties.
Uniqueness
N-Dodecyl-N’-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is unique due to its specific combination of a dodecyl chain and a pyrimidinyl urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
915398-96-8 |
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Molecular Formula |
C24H44N4O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-dodecyl-3-(4-heptan-3-yl-6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C24H44N4O2/c1-4-7-9-10-11-12-13-14-15-16-18-25-24(30)28-23-26-21(19-22(29)27-23)20(6-3)17-8-5-2/h19-20H,4-18H2,1-3H3,(H3,25,26,27,28,29,30) |
InChI Key |
PSCOEEXNVPHXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC1=NC(=CC(=O)N1)C(CC)CCCC |
Origin of Product |
United States |
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